N,N'-Bis(methoxymethyl)thiourea chemical structure and properties
N,N'-Bis(methoxymethyl)thiourea chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N,N'-Bis(methoxymethyl)thiourea. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where thiourea derivatives are of interest.
Chemical Structure and Properties
N,N'-Bis(methoxymethyl)thiourea is an organosulfur compound and a derivative of thiourea. Its structure features a central thiocarbonyl group with two nitrogen atoms, each substituted with a methoxymethyl group.
Chemical Structure:
Caption: Chemical structure of N,N'-Bis(methoxymethyl)thiourea.
Table 1: Chemical and Physical Properties of N,N'-Bis(methoxymethyl)thiourea
| Property | Value | Source |
| Molecular Formula | C5H12N2O2S | |
| Molecular Weight | 164.23 g/mol | [1] |
| CAS Number | 51872-26-5 | [1] |
| Appearance | Resinous substance | |
| SMILES | COCNC(=S)NCOC | [2] |
| Predicted XlogP | -0.1 | [2] |
Synthesis and Characterization
A known method for the synthesis of N,N'-Bis(methoxymethyl)thiourea involves the aminomethylation of thiourea with paraformaldehyde and methanol.[3]
Experimental Protocol: Synthesis
Materials:
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Thiourea
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Methanol
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Paraformaldehyde
Procedure:
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A mixture of thiourea (10 mmol), methanol (250 mmol), and paraformaldehyde (25 mmol) is prepared.[3]
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The mixture is stirred for 8 hours at approximately 70 °C.[3]
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The solvent is removed to yield N,N'-Bis(methoxymethyl)thiourea.[3]
Yield: The reported yield for this procedure is not explicitly stated for the thiourea derivative in the reference, while the urea analog is reported to have a 90% yield.[3]
Caption: Workflow for the synthesis of N,N'-Bis(methoxymethyl)thiourea.
Characterization Data
Table 2: Spectroscopic Data for N,N'-Bis(methoxymethyl)thiourea
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d6) | δ, ppm: 3.19 s (6H, OCH3), 4.84 br. s (4H, HNCH2O), 8.35 br. s (2H, NH) | [3] |
| Mass Spectrum (MALDI TOF/TOF) | m/z (Irel, %): 203.110 [M + K]⁺ | [3] |
Note: Infrared (IR) spectroscopic data for this specific compound is not available in the cited literature. However, the IR spectra of thiourea derivatives typically show characteristic bands for N-H, C=S, and C-N stretching.[4][5]
Biological Activity and Potential Applications
While specific biological data for N,N'-Bis(methoxymethyl)thiourea is not currently available, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that N,N'-Bis(methoxymethyl)thiourea could be a candidate for investigation in several areas of drug development.
Thiourea derivatives have been reported to possess:
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Antimicrobial activity: Including antibacterial and antifungal properties.[6]
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Anticancer activity: Some thiourea derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]
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Enzyme inhibition: Thioureas are known to inhibit various enzymes, which is a key mechanism in many therapeutic agents.
-
Antiviral activity: Certain derivatives have been investigated for their potential as antiviral agents.[9]
The methoxymethyl groups in N,N'-Bis(methoxymethyl)thiourea may influence its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical factors for biological activity and drug-like properties.
Caption: Potential applications of thiourea derivatives in drug development.
Safety and Handling
Specific safety data for N,N'-Bis(methoxymethyl)thiourea is not available. However, based on the data for the parent compound, thiourea, the following precautions should be considered. Thiourea is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid inhalation of dust or fumes.
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Prevent contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry place.
Conclusion
N,N'-Bis(methoxymethyl)thiourea is a thiourea derivative with a straightforward synthetic route. While specific data on its physicochemical properties and biological activity are limited, the extensive research on related thiourea compounds suggests its potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Researchers should proceed with appropriate safety precautions based on the known hazards of the thiourea class of compounds.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PubChemLite - N,n'-bis(methoxymethyl)thiourea (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. sciforum.net [sciforum.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
